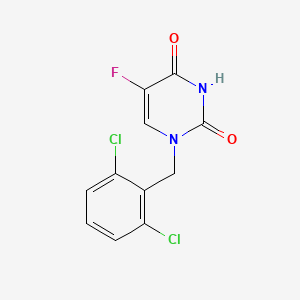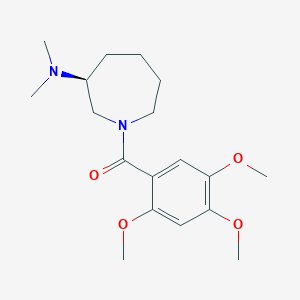![molecular formula C17H18N8 B5555585 5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)
5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H18N8 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.16544261 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The synthesis of fused azolo[1,5-a]pyrimidines, including pyrazolopyrimidin-7-amines, involves nitration and heterocyclization reactions to form various annulated cycles. These synthetic methodologies enable the production of compounds with potential utility in medicinal chemistry and material science due to their diverse functionalization possibilities. For example, Gazizov et al. (2020) have explored nitration reactions of pyrazolopyrimidin-7-amines, leading to the synthesis of a new family of compounds with the potential for further biological evaluation (Gazizov et al., 2020).
Biological Activities
Compounds within the pyrazolo[1,5-a]pyrimidine class have been investigated for various biological activities, including antitumor, antifungal, and antibacterial properties. The structural versatility of these molecules allows for the targeting of different biological pathways and mechanisms. For instance, Rahmouni et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, demonstrating significant effects against specific bacterial strains (Rahmouni et al., 2014). Similarly, compounds synthesized by Riyadh (2011) were evaluated for their antitumor and antimicrobial activities, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research and infection control (Riyadh, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8/c1-12(2)14-8-16(25-15(23-14)5-7-21-25)20-9-13-4-3-6-19-17(13)24-11-18-10-22-24/h3-8,10-12,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRRTJXWGCMPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)NCC3=C(N=CC=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



